molecular formula C24H28N2O2 B5622435 2-methyl-9-[(2'-methylbiphenyl-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

2-methyl-9-[(2'-methylbiphenyl-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5622435
M. Wt: 376.5 g/mol
InChI Key: MDCQZLAWKIJJSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the 1,9-diazaspiro[5.5]undecane structure often involves strategic ring-fusion techniques, Michael addition reactions, and the use of various carbonyl groups at key positions to introduce desired functional groups and structural diversity. Blanco-Ania et al. (2017) discuss the bioactivity and synthesis of such compounds, highlighting methodologies that could potentially be applied to the synthesis of 2-methyl-9-[(2'-methylbiphenyl-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one, including ring fusion with arenes and the incorporation of carbonyl groups (Blanco‐Ania, Heus, & Rutjes, 2017).

Molecular Structure Analysis

Diazaspiro[5.5]undecane derivatives exhibit a wide range of structural variations, which significantly impact their physical and chemical properties. The precise molecular structure of 2-methyl-9-[(2'-methylbiphenyl-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one, involving a spirocyclic framework and a biphenyl carbonyl moiety, suggests a complex interplay of steric and electronic factors influencing its reactivity and potential biological activity.

Chemical Reactions and Properties

Compounds with the diazaspiro[5.5]undecane core are known for their versatile chemical reactivity, which can be utilized in various synthetic pathways. For example, the ability to undergo reactions at the carbonyl group or the spirocyclic junction opens up avenues for derivatization and functionalization, as seen in the works of various researchers who have explored similar frameworks (Yang et al., 2008).

properties

IUPAC Name

2-methyl-9-[3-(2-methylphenyl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-18-6-3-4-9-21(18)19-7-5-8-20(16-19)23(28)26-14-12-24(13-15-26)11-10-22(27)25(2)17-24/h3-9,16H,10-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCQZLAWKIJJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CCC4(CCC(=O)N(C4)C)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-9-[(2'-methylbiphenyl-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

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